molecular formula C17H15FN6S B286747 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

カタログ番号: B286747
分子量: 354.4 g/mol
InChIキー: CCMODKJLHXCSET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole, also known as FIT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FIT belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

作用機序

The mechanism of action of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes involved in cancer progression, including topoisomerase II, cyclin-dependent kinases, and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to reduce tumor growth and metastasis, as well as improve survival rates. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One of the main advantages of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is its high potency and selectivity towards cancer cells, which makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy in vivo. Further studies are needed to optimize the formulation of this compound to improve its solubility and pharmacokinetic properties.

将来の方向性

There are several future directions for the research and development of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole. One potential direction is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the optimization of the formulation of this compound to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of oncology. This compound has been shown to have anticancer and anti-inflammatory properties, and further studies are needed to optimize its formulation and investigate its potential applications in the treatment of other diseases.

合成法

The synthesis of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with 2-fluoroaniline and thiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, condensation, and oxidation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.

科学的研究の応用

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as a cancer therapeutic.

特性

分子式

C17H15FN6S

分子量

354.4 g/mol

IUPAC名

6-(2-fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15FN6S/c1-23-14(11-7-3-5-9-13(11)21-23)15-19-20-17-24(15)22-16(25-17)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3

InChIキー

CCMODKJLHXCSET-UHFFFAOYSA-N

SMILES

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

正規SMILES

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。